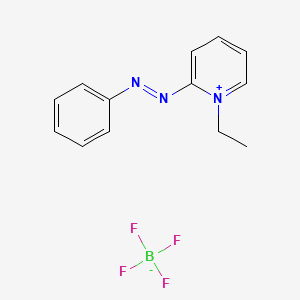

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is an organic compound belonging to the class of pyridinium salts. Its molecular formula is , and it has a molecular weight of approximately 299.075 g/mol. The compound features a pyridinium ring substituted with a phenylazo group, which is responsible for its distinctive properties and potential applications across various scientific fields, including medicinal chemistry and materials science. The presence of the tetrafluoroborate anion enhances its solubility and stability in polar solvents, making it particularly useful in diverse chemical environments.

- Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.

- Reduction: The compound can be reduced to yield the corresponding amine.

- Substitution: It can undergo substitution reactions, resulting in various substituted pyridinium derivatives.

These reactions underline the compound's utility in synthetic chemistry, allowing for the creation of a variety of derivatives that may possess unique properties.

The biological activity of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate has been explored primarily for its potential as a biological probe due to its ability to interact with biomolecules. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal applications. The mechanism of action involves its interaction with molecular targets such as enzymes and receptors, where the phenylazo group plays a crucial role by providing sites for binding and facilitating electron transfer.

The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the following steps:

- Preparation of 2-(Phenylazo)pyridine: This compound is synthesized by coupling an appropriate aromatic amine with diazonium salts.

- Alkylation: The 2-(phenylazo)pyridine is reacted with ethyl iodide in the presence of a base such as potassium carbonate, typically in an organic solvent like acetonitrile under reflux conditions.

- Formation of Tetrafluoroborate Salt: The resulting product is then treated with tetrafluoroboric acid to form the desired tetrafluoroborate salt.

This synthetic route allows for relatively straightforward production of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate with high purity and yield.

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate has several notable applications:

- Organic Synthesis: It serves as a reagent in various organic synthesis reactions and catalysis.

- Biological Research: Investigated for its potential as a biological probe due to its interactions with biomolecules.

- Medicinal Chemistry: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.

- Materials Science: Used in developing advanced materials and components for electrochemical devices.

Interaction studies have demonstrated that 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate can form stable complexes with various molecular targets, modulating their activity. This property is particularly significant in biological contexts where it may influence enzyme function or receptor activity. The unique structural features imparted by the phenylazo group enhance these interactions, making it a valuable tool in both chemical biology and medicinal chemistry.

Several compounds share structural similarities with 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborate | Methyl group instead of ethyl; similar reactivity | |

| 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate | Different position of the azo group; affects properties | |

| 2-Bromo-1-ethyl-pyridinium tetrafluoroborate | Contains bromine; used as coupling reagent | |

| 1-Ethyl-2-(phenylazo)-imidazolium tetrafluoroborate | Imidazolium ring provides different electronic properties | |

| 1-Ethyl-2-(phenylazo)-quinolinium tetrafluoroborate | Quinoline ring leads to distinct reactivity |

The uniqueness of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate lies in its specific substitution pattern, particularly the positioning of the phenylazo group on the pyridinium ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.